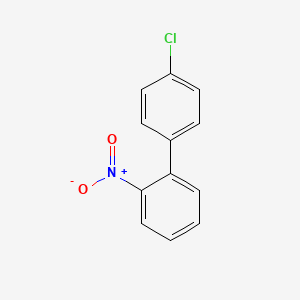

4'-Chloro-2-nitrobiphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37064. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(15)16/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNWKPZIFZJANV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30284391 | |

| Record name | 4'-Chloro-2-nitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6271-80-3 | |

| Record name | 4′-Chloro-2-nitro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6271-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Chloro-2-nitro-1,1'-biphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006271803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC37064 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Chloro-2-nitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-chloro-2-nitrobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-CHLORO-2-NITRO-1,1'-BIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4776X3QD3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis of the Fungicide Boscalid:a Major Industrial Application of 4 Chloro 2 Nitrobiphenyl is As a Key Intermediate in the Synthesis of Boscalidwikipedia.orgconsensus.app. the Pathway Involves Two Main Steps:

Nitro Group Reduction: The nitro group is selectively reduced to an amine to form 2-amino-4'-chlorobiphenyl. This is typically achieved through catalytic hydrogenation (e.g., using Pt/C) or chemical reducing agents researchgate.netrsc.org.

Amidation: The resulting 2-amino-4'-chlorobiphenyl is then coupled with 2-chloronicotinoyl chloride in an amidation reaction to yield the final Boscalid product wikipedia.orgpatsnap.com.

Synthesis of Substituted Carbazoles:2 Nitrobiphenyl Derivatives Are Classic Precursors for the Synthesis of the Carbazole Heterocyclic System Via Reductive Cyclization, Often Referred to As the Cadogan Reactionresearchgate.net.

Reductive Cyclization: When 4'-Chloro-2-nitrobiphenyl is treated with a deoxygenating agent, such as triphenylphosphine (B44618) (PPh₃) or triethyl phosphite (B83602) (P(OEt)₃), at elevated temperatures, the nitro group is reduced to a nitrene intermediate. This highly reactive intermediate undergoes intramolecular insertion into a C-H bond on the adjacent phenyl ring to form the tricyclic carbazole (B46965) core researchgate.net. This pathway provides a direct route to 3-chlorocarbazole.

These synthetic routes are summarized below.

| Pathway | Starting Material | Key Reagents | Key Intermediate | Final Product |

| Boscalid Synthesis | This compound | 1. H₂, Pt/C (or NaBH₄/CoSO₄) 2. 2-Chloronicotinoyl chloride, Base | 2-Amino-4'-chlorobiphenyl | Boscalid |

| Carbazole Synthesis | This compound | Triphenylphosphine (PPh₃), heat | Nitrene intermediate | 3-Chlorocarbazole |

These pathways highlight the utility of this compound as a strategic starting material, where its functional groups are sequentially transformed to build complex molecular architectures.

Chemical Reactivity and Derivatization Research of 4 Chloro 2 Nitrobiphenyl

Transformation of the Nitro Group

The nitro group is the most reactive site in the 4'-Chloro-2-nitrobiphenyl molecule, readily undergoing reduction and other functionalizations.

The reduction of the nitro group to an amino group (-NH₂) is a pivotal transformation, yielding 4'-Chloro-2-aminobiphenyl, a key precursor for synthesizing nicotinamide (B372718) fungicides like Boscalid. google.com This conversion can be achieved through several reductive methods.

Catalytic hydrogenation using palladium, particularly palladium on carbon (Pd/C), is a widely employed method for the reduction of aromatic nitro compounds. fujifilm.com This technique is valued for its efficiency, high yields, and clean reaction profiles, typically proceeding under mild conditions. fujifilm.comorganic-chemistry.org The general process involves reacting the nitro compound with hydrogen gas in the presence of the Pd/C catalyst.

A representative procedure for a similar compound, o-nitrobiphenyl, involves shaking a mixture of the substrate, 5% palladium-on-carbon catalyst, and 95% ethanol (B145695) under a hydrogen atmosphere (25–50 p.s.i.) until hydrogen uptake ceases. orgsyn.org This method typically results in high yields of the corresponding amine. orgsyn.org Recent advancements have focused on using very low loadings of Pd/C (e.g., 0.4 mol%) in sustainable reaction media like water, utilizing either a hydrogen balloon at atmospheric pressure or a transfer hydrogenating agent such as triethylsilane. organic-chemistry.orgnih.gov

| Substrate | Catalyst | Hydrogen Source | Solvent | Pressure | Yield | Reference |

|---|---|---|---|---|---|---|

| o-Nitrobiphenyl | 5% Pd/C | H₂ gas | 95% Ethanol | 25-50 p.s.i. | 94-100% | orgsyn.org |

| Aromatic Nitro Compounds | 0.4 mol% Pd/C | H₂ balloon | Water with surfactant | ~1 atm | High | nih.gov |

| Aromatic Nitro Compounds | 0.4 mol% Pd/C | Triethylsilane | Water with surfactant | Atmospheric | High | organic-chemistry.org |

Besides catalytic hydrogenation, classical reduction methods using metals in acidic media are effective for converting nitroarenes to anilines. These methods are often preferred in laboratory and industrial settings due to their cost-effectiveness and operational simplicity.

Iron Powder: The reduction of aromatic nitro compounds using iron powder in the presence of a dilute acid is a well-established and efficient method. orgsyn.org This system is particularly noted for its chemoselectivity, as it can reduce a nitro group without affecting other sensitive functionalities, such as halogen substituents.

Other Metals: Other easily oxidized metals like tin (Sn) and zinc (Zn) in the presence of hydrochloric acid (HCl) are also commonly used to reduce nitro groups to amines. orgsyn.orgscispace.com For instance, the chemoselective reduction of 4-nitroacetophenone to 4-aminoacetophenone can be achieved using tin and hydrochloric acid, which specifically targets the nitro group while leaving the carbonyl group intact. scispace.com Zinc dust in the presence of ammonium (B1175870) chloride offers another alternative for this transformation. scispace.com

| Reducing System | Substrate Type | Key Advantage | Reference |

|---|---|---|---|

| Iron (Fe) / Dilute Acid | Halogenated Nitroarenes | High chemoselectivity for nitro group | orgsyn.org |

| Tin (Sn) / HCl | Nitroarenes with carbonyl groups | Does not reduce carbonyl groups | scispace.com |

| Zinc (Zn) / HCl | General Nitroarenes | Common and effective | orgsyn.org |

| Zinc (Zn) / NH₄Cl | General Nitroarenes | Alternative to strong acid media | scispace.com |

Chemoselectivity is crucial when reducing polyfunctional molecules like this compound, where the goal is to transform the nitro group while preserving the chloro-substituent. Dehalogenation is a common side reaction, particularly during catalytic hydrogenation.

Several strategies have been developed to enhance the selectivity of this reduction:

Modified Palladium Catalysts: The activity of palladium catalysts can be modulated to prevent dehalogenation. Using palladium on carbon modified with ethylenediamine (B42938) (Pd/C(en)) or immobilized on silk fibroin (Pd/Fib) allows for the selective hydrogenation of nitro groups while leaving aromatic halogens intact. fujifilm.com Another approach involves using diphenylsulfide as a catalyst poison with Pd/C, which effectively suppresses the hydrogenolysis of the carbon-halogen bond. organic-chemistry.org

Metal-Free Reductions: To avoid metal-catalyzed side reactions, metal-free reduction systems have been explored. The use of tetrahydroxydiboron (B82485) with an organocatalyst like 4,4'-bipyridine (B149096) enables a highly chemoselective reduction of aromatic nitro compounds at room temperature, tolerating sensitive groups including halogens. organic-chemistry.org

Enzymatic Reductions: Biocatalytic methods can offer exceptional selectivity. For example, the 3-nitrophenol (B1666305) nitroreductase from the bacterium Ralstonia eutropha JMP134 catalyzes the chemoselective reduction of aromatic nitro groups. nih.govnih.gov

While reduction to the corresponding amine is the most common transformation, the nitro group can participate in other reactions. One notable alternative is the partial reduction to a hydroxylamine (B1172632). The aforementioned 3-nitrophenol nitroreductase from R. eutropha JMP134 selectively reduces nitroarenes to N-arylhydroxylamines. nih.govnih.gov This enzymatic reaction stops at the hydroxylamine stage, preventing further reduction to the amine, thus representing a distinct functionalization pathway. nih.gov

Reductive Pathways to 4'-Chloro-2-aminobiphenyl

Reactions Involving the Chlorine Substituent

The chlorine atom in this compound is generally less reactive than the nitro group. Its reactivity is primarily associated with nucleophilic aromatic substitution (SNAr). However, the SNAr mechanism requires significant activation of the aromatic ring by strongly electron-withdrawing groups positioned ortho or para to the leaving group (in this case, chlorine). libretexts.orgpressbooks.publibretexts.org

In the structure of this compound, the nitro group is on a separate phenyl ring from the chlorine atom. Therefore, it does not exert the direct resonance-stabilizing effect on the Meisenheimer complex intermediate that is necessary to facilitate nucleophilic attack on the chlorine-bearing carbon. libretexts.orgpressbooks.publibretexts.org As a result, the chlorine substituent in this compound is relatively inert to nucleophilic aromatic substitution under standard conditions. Specialized, harsh conditions or the use of very strong nucleophiles would be required for any substitution to occur.

Nucleophilic Aromatic Substitution Reactions

The nitro group at the 2-position of the biphenyl (B1667301) system strongly activates the neighboring phenyl ring for nucleophilic aromatic substitution (SNAr). This electron-withdrawing group stabilizes the negatively charged intermediate formed during the reaction, facilitating the displacement of a suitable leaving group. While the chlorine atom is on the adjacent ring, the primary focus of SNAr in similar activated systems is typically on the ring bearing the activating group. However, the chlorine on the 4'-position can also be a site for substitution under specific, often more forcing, conditions or with highly potent nucleophiles, although this is less common than reactions involving the nitro-activated ring. The reactivity is largely dictated by the ability of the nitro group to stabilize the intermediate Meisenheimer complex.

The chlorine atom in this compound can be substituted by a variety of nucleophiles, a reaction characteristic of activated aryl halides . The scope of this transformation includes a range of oxygen, nitrogen, and sulfur-based nucleophiles. The reaction's success is contingent on the nucleophilicity of the attacking species and the reaction conditions, such as solvent and temperature.

Common nucleophiles and their expected products are summarized in the table below.

| Nucleophile Class | Specific Example | Reagent | Expected Product Structure |

| Alkoxides | Methoxide (B1231860) | Sodium methoxide (NaOMe) | 4'-Methoxy-2-nitrobiphenyl |

| Amines | Secondary Amine | Diethylamine (Et₂NH) | N,N-Diethyl-2'-nitro-[1,1'-biphenyl]-4'-amine |

| Thiolates | Thiophenoxide | Sodium thiophenoxide (NaSPh) | 2-Nitro-4'-(phenylthio)-1,1'-biphenyl |

Limitations primarily arise with weak nucleophiles, which may require harsh reaction conditions that can lead to side reactions or decomposition. Sterically hindered nucleophiles may also exhibit lower reactivity due to the steric bulk around the substitution site.

The generally accepted mechanism for nucleophilic aromatic substitution on nitro-activated aryl halides is a two-step addition-elimination process.

Addition Step: The nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The strong electron-withdrawing nitro group is crucial for stabilizing this intermediate by delocalizing the negative charge.

Elimination Step: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.

Kinetic studies on analogous compounds, such as 4-chloro-2-nitrophenyl benzoates, have provided detailed insights into these pathways. For some reactions, the formation of the Meisenheimer complex is the rate-determining step. However, depending on the nucleophile and solvent, the breakdown of the intermediate can become rate-limiting researchgate.net. Some recent research on SNAr reactions also proposes the possibility of a concerted mechanism, where bond formation and bond breaking occur in a single transition state, bypassing a discrete intermediate, particularly in non-polar solvents where a charged intermediate would be destabilized researchgate.net.

Metal-Catalyzed Coupling Reactions of the Aryl Halide

The aryl chloride functionality in this compound is a suitable handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for significant molecular diversification. Palladium and nickel complexes are the most common catalysts for these transformations. Just as Suzuki-Miyaura coupling is a primary method for synthesizing this compound researchgate.netresearchgate.net, the same reactive site can be used for further functionalization.

The table below outlines several key metal-catalyzed coupling reactions applicable to the aryl halide of this compound.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond | Product Class |

| Suzuki-Miyaura Coupling | Organoboron compound (e.g., R-B(OH)₂) | Pd(PPh₃)₄ / Base | C-C | Substituted terphenyl |

| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | C-C | Substituted terphenyl |

| Heck Coupling | Alkene (e.g., H₂C=CHR) | Pd(OAc)₂ / Ligand / Base | C-C | Substituted nitrostilbene |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃ / Ligand / Base | C-N | N-Aryl-2'-nitrobiphenyl-4'-amine |

| Sonogashira Coupling | Terminal Alkyne (RC≡CH) | PdCl₂(PPh₃)₂ / CuI / Base | C-C | Aryl-alkynyl nitrobiphenyl |

These reactions often exhibit high functional group tolerance, allowing them to be performed without affecting the nitro group. However, challenges can arise from the relatively lower reactivity of aryl chlorides compared to bromides or iodides, sometimes necessitating the use of specialized, electron-rich phosphine (B1218219) ligands to achieve high yields rsc.orgrsc.org.

Regioselective and Stereoselective Functionalizations of the Biphenyl Core

Further functionalization of the this compound core can be directed by the existing substituents. In electrophilic aromatic substitution, the regiochemical outcome is governed by the electronic properties of the nitro and chloro groups.

The Nitro-Substituted Ring: The nitro group is a powerful deactivating group and a meta-director. Therefore, any further electrophilic substitution on this ring would be expected to occur at the positions meta to the nitro group (positions 3 and 5).

The Chloro-Substituted Ring: The chlorine atom is a deactivating group but an ortho, para-director. Electrophilic attack on this ring would yield a mixture of products substituted at the ortho and para positions relative to the chlorine (positions 3' and 5').

A powerful strategy for controlling regioselectivity involves the chemical modification of the existing functional groups. For instance, the reduction of the nitro group to an amine (-NH₂) transforms it from a meta-directing, deactivating group into a potent ortho, para-directing, activating group. This chemical switch allows for a completely different regiochemical outcome in subsequent electrophilic substitution reactions and is a key step in certain synthetic pathways rsc.orgwikipedia.org.

Stereoselectivity in the context of this compound primarily relates to the concept of atropisomerism. Due to the steric hindrance caused by the ortho-nitro group, rotation around the C-C single bond connecting the two phenyl rings is restricted libretexts.org. If further substitution creates dissymmetry (i.e., the substituents at the 2', 6', 3', and 5' positions are all different), the molecule can become chiral, and the resulting atropisomers (enantiomers that are stable due to hindered rotation) may be separable libretexts.org.

Multi-Step Synthesis Pathways from this compound

This compound is a crucial starting material for the synthesis of more complex, high-value molecules, including agrochemicals and heterocyclic compounds. Two prominent examples are the production of the fungicide Boscalid and the synthesis of substituted carbazoles.

Applications of 4 Chloro 2 Nitrobiphenyl in Advanced Organic Synthesis

Intermediate in Agrochemical Development

The primary industrial application of 4'-Chloro-2-nitrobiphenyl is as a crucial building block in the manufacturing of agrochemicals. Its chemical structure is readily modified through established synthetic pathways to produce high-value active ingredients for crop protection.

Precursor for Fungicides (e.g., Boscalid Synthesis)

This compound is a key intermediate in the synthesis of Boscalid, a broad-spectrum fungicide widely used in agriculture. google.comnih.gov The production of Boscalid from this precursor involves a well-defined, two-step process.

The first and most critical step is the reduction of the nitro group (-NO₂) on the biphenyl (B1667301) ring to an amino group (-NH₂). This transformation yields the intermediate 4'-chloro-2-aminobiphenyl. google.com The subsequent step involves the reaction of this amino-biphenyl derivative with 2-chloronicotinoyl chloride to form the final Boscalid molecule. google.com

The synthesis of the initial this compound itself is typically achieved through cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.net This reaction joins two aryl fragments, commonly 1-chloro-2-nitrobenzene (B146284) and (4-chlorophenyl)boronic acid, using a palladium catalyst. researchgate.net Research has focused on optimizing this process to achieve high yields, with some methods reporting yields of up to 94-95% on a large scale. researchgate.net

| Step | Reactant | Transformation | Product | Significance |

|---|---|---|---|---|

| 1 | This compound | Reduction of Nitro Group | 4'-chloro-2-aminobiphenyl | Creates the necessary amine functional group. google.com |

| 2 | 4'-chloro-2-aminobiphenyl | Amide Coupling with 2-chloronicotinoyl chloride | Boscalid | Forms the final active fungicide molecule. |

Derivatization to Other Agricultural Chemicals

Beyond its primary role in Boscalid production, the chemical nature of this compound and its derivatives, such as biphenylamines, makes them valuable precursors for a broader range of fungicidal crop protection agents. google.com The biphenyl moiety is a recognized structural component in various pesticides. For example, the insecticide bifenthrin (B131952) also contains a biphenyl structure, highlighting the importance of this chemical framework in developing agrochemicals. researchgate.net The reactivity of this compound allows for various modifications, making it a versatile starting point for the synthesis of new and potentially potent agricultural chemicals.

Building Block for Complex Organic Molecules

The utility of this compound extends beyond agrochemicals into more general advanced organic synthesis, where it serves as a foundational unit for constructing a variety of complex molecules.

Synthesis of Substituted Biphenyl Derivatives

This compound is a prime example of an unsymmetrical biphenyl, and the synthetic methods used to create it can be adapted to produce a wide range of other substituted biphenyls. By altering the starting materials in the Suzuki-Miyaura coupling reaction, numerous derivatives can be synthesized. google.comresearchgate.net For instance, by replacing (4-chlorophenyl)boronic acid with other substituted phenylboronic acids, a diverse library of nitrobiphenyl compounds can be generated.

| Compound Name | Variable Substituent | Potential Application Area |

|---|---|---|

| 4'-Fluoro-2-nitrobiphenyl | Fluorine | Pharmaceuticals, Agrochemicals google.com |

| 4'-Methyl-2-nitrobiphenyl | Methyl | Organic Synthesis Intermediate google.com |

| 4'-Methoxy-2-nitrobiphenyl | Methoxy (B1213986) | Organic Synthesis Intermediate google.com |

| 3'-Chloro-2-nitrobiphenyl | Chlorine (at position 3') | Fine Chemicals google.com |

Creation of Aromatic Amine Structures

A fundamental reaction of this compound is the reduction of its nitro group to form an aromatic amine. The primary product of this reduction is 4'-chloro-2-aminobiphenyl, the key intermediate for Boscalid. nih.govgoogle.com This transformation is significant because aromatic amines are themselves a critical class of intermediates in the synthesis of pharmaceuticals, dyes, and polymers. The presence of the biphenyl backbone offers a rigid and sterically defined scaffold, which is often desirable in the design of new molecules. The synthesis of 4'-chloro-2-aminobiphenyl demonstrates the role of this compound as a direct precursor to substituted aromatic amines, which are valuable in various sectors of the chemical industry.

Application in Photoresist Materials

While biphenyl derivatives, in general, are known to be used in materials science for applications such as liquid crystals and organic light-emitting diodes (OLEDs), specific applications of this compound in photoresist materials are not extensively documented in current research. Photoresists are light-sensitive materials used in processes like photolithography to form patterned coatings on surfaces. The synthesis of novel polymers is a key area of research for developing new photoresist technologies. Although the specific incorporation of this compound into photoresist formulations is not established, its structural features suggest potential for investigation in the development of new polymers for such applications.

Computational Chemistry and Theoretical Investigations of 4 Chloro 2 Nitrobiphenyl

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a standard method in computational chemistry for investigating the electronic structure of molecules. It is particularly valuable for studying reaction mechanisms, allowing for the characterization of high-energy, transient species like reaction intermediates and transition states.

The synthesis of 4'-Chloro-2-nitrobiphenyl often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling. DFT calculations are instrumental in mapping out the potential energy surface of such catalytic cycles. For nitroarenes, a key and challenging step in the reaction is the oxidative addition of the Ar–NO₂ bond to a low-valent metal catalyst, typically palladium. nih.govthieme.desemanticscholar.orgfigshare.com

Theoretical studies on related systems have shown that DFT can be used to model this crucial step, identifying the structure of the palladium complexes that serve as intermediates. nih.govorganic-chemistry.org Calculations can determine the geometry and energy of the transition state for the C–NO₂ bond cleavage, providing a quantitative measure of the activation energy required for this process. nih.gov By applying these methods to the synthesis of this compound, researchers can elucidate the precise structures of the palladium-nitroarene intermediates and the associated transition states, offering a detailed picture of the reaction mechanism at a molecular level.

In complex organic syntheses, multiple reaction pathways can compete, leading to a mixture of products. DFT calculations are a powerful tool for predicting the selectivity of a reaction by comparing the activation energies of different competing pathways. The pathway with the lower energy barrier is kinetically favored and will be the dominant route.

For the synthesis of this compound, DFT can be used to assess potential side reactions. For instance, in a Suzuki-Miyaura coupling, side reactions could include homocoupling of the boronic acid or premature decomposition of the catalyst. By calculating the energy profiles for both the desired cross-coupling reaction and these competing pathways, the model can predict the reaction conditions (e.g., temperature, ligand choice) that would maximize the yield of the target molecule. organic-chemistry.org This predictive capability is crucial for optimizing synthetic routes, improving efficiency, and minimizing the formation of unwanted byproducts.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations focus on the physical movements and conformational landscape of molecules. For biphenyl (B1667301) derivatives, these methods are essential for understanding how substituents influence the molecule's three-dimensional shape and, consequently, its physical and chemical properties.

The defining structural feature of ortho-substituted biphenyls like this compound is the restricted rotation around the C-C single bond connecting the two phenyl rings. The bulky nitro group at the ortho-position creates significant steric hindrance with the hydrogens on the other ring, preventing the molecule from adopting a planar conformation. semanticscholar.orgscispace.comrsc.orgepfl.chresearchgate.net The molecule is therefore forced into a twisted, non-planar ground state, characterized by a specific dihedral (twist) angle between the planes of the two aromatic rings.

Molecular mechanics and DFT calculations can be used to determine this preferred dihedral angle and, crucially, to calculate the energy barrier to rotation around the central C-C bond. This rotational barrier is a direct measure of the steric hindrance imposed by the ortho-substituent. semanticscholar.orgscispace.comrsc.orgresearchgate.net While specific experimental data for this compound is not widely published, studies on similar ortho-substituted biphenyls provide a strong basis for theoretical predictions.

Table 1: Representative Calculated Rotational Barriers for Ortho-Substituted Biphenyls

| Ortho-Substituent | Method | Calculated Rotational Barrier (kcal/mol) |

|---|---|---|

| -CH₃ | DFT | ~6.0 |

| -CHO | DFT | 10.2 |

| -C(CH₃)₃ | DFT | >18 |

| -NO₂ | DFT | (Expected to be significant) |

Note: The values are illustrative and sourced from computational studies on various mono-ortho-substituted biphenyls to demonstrate the effect of steric bulk. The exact barrier for this compound would require a specific calculation.

These computational models show that as the size of the ortho-substituent increases, the rotational barrier becomes higher, locking the molecule into a specific twisted conformation. epfl.ch

Molecular dynamics simulations can provide further insights by modeling the behavior of the molecule over time in a simulated environment (e.g., in a solvent). These simulations can reveal how the molecule interacts with other molecules, including solvents or potential reactants. nih.gov For example, simulations could show how the twisted conformation sterically shields the nitro group or the adjacent C-C bond from attack, thereby influencing its reactivity in subsequent chemical transformations. The distribution of electrostatic potential on the molecular surface, which can be readily calculated, can also predict sites susceptible to nucleophilic or electrophilic attack, guiding the design of further reactions. chemrxiv.org

Theoretical Prediction of Spectroscopic Properties

Computational methods are widely used to predict various spectroscopic properties, which serves as a powerful tool for structural verification when compared with experimental data. DFT calculations can provide highly accurate predictions of NMR chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra. chemrxiv.orgnih.govnih.gov

Finally, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, corresponding to its UV-Vis absorption spectrum. dntb.gov.ua The calculated maximum absorption wavelength (λₘₐₓ) and oscillator strengths can be correlated with the observed spectrum to understand the electronic structure and the nature of the molecular orbitals involved in the electronic excitations.

Computed Vibrational Spectra (IR/Raman) for Validation

The vibrational properties of this compound can be theoretically investigated using methods such as Density Functional Theory (DFT). These calculations provide a theoretical vibrational spectrum, encompassing both infrared (IR) and Raman frequencies. The computed spectra are instrumental in the validation and interpretation of experimental spectroscopic data.

Table 1: Representative Predicted Vibrational Frequencies for Functional Groups in Aromatic Compounds

| Functional Group | Vibrational Mode | Typical Predicted Wavenumber Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1600 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1400 |

| Carbon-Chlorine (C-Cl) | Stretch | 600 - 800 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1400 - 1600 |

Note: This table provides typical ranges for functional groups in aromatic compounds based on computational studies and is intended for illustrative purposes. Specific values for this compound would require a dedicated DFT calculation.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structural elucidation. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can accurately predict both ¹H and ¹³C NMR chemical shifts.

For this compound, computational models can predict the chemical shifts for each unique proton and carbon atom in the molecule. These predictions are based on the calculated electron density around each nucleus, which is influenced by the electronegativity and spatial arrangement of the chloro and nitro substituents. The predicted shifts can then be compared with experimental NMR data to confirm the chemical structure and assign specific resonances to individual atoms. This is particularly valuable in complex molecules where spectral overlap can make experimental assignment challenging.

Table 2: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts for Substituted Biphenyls

| Atom Type | Predicted Chemical Shift Range (ppm) |

| ¹³C (Aromatic) | 110 - 150 |

| ¹³C (C-Cl) | 125 - 135 |

| ¹³C (C-NO₂) | 145 - 155 |

| ¹H (Aromatic) | 7.0 - 8.5 |

Note: This table presents illustrative ranges based on general knowledge of substituted biphenyls. Precise predicted values for this compound would necessitate specific quantum chemical calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Processes

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or environmental fate. For this compound, QSAR modeling can be employed to predict its behavior in various environmental processes, such as toxicity, biodegradability, and bioaccumulation.

These models utilize molecular descriptors, which are numerical representations of the chemical's structure and properties. For chlorinated and nitrated aromatic compounds, relevant descriptors often include hydrophobicity (logP), electronic parameters (such as HOMO and LUMO energies), steric parameters, and topological indices.

QSAR studies on related compounds like polychlorinated biphenyls (PCBs) and other nitroaromatic compounds have demonstrated the utility of this approach in predicting their environmental impact researchgate.netmdpi.comnih.gov. For instance, the toxicity of nitroaromatic compounds has been linked to descriptors such as the energy of the lowest unoccupied molecular orbital (E_LUMO), which relates to their potential for reduction mdpi.com. Similarly, the environmental persistence and bioaccumulation of PCBs are strongly correlated with their degree of chlorination and hydrophobicity researchgate.netacs.org.

While specific QSAR models developed exclusively for this compound are not extensively documented, existing models for PCBs and nitroaromatics can provide valuable estimations of its potential environmental behavior. These models are crucial for risk assessment and the prioritization of chemicals for further experimental testing.

Table 3: Key Molecular Descriptors in QSAR Models for Aromatic Pollutants

| Descriptor | Property Represented | Relevance to Environmental Processes |

| LogP (Octanol-Water Partition Coefficient) | Hydrophobicity | Bioaccumulation potential, soil sorption |

| E_LUMO (Energy of Lowest Unoccupied Molecular Orbital) | Electron affinity | Potential for reductive degradation, toxicity mechanisms |

| E_HOMO (Energy of Highest Occupied Molecular Orbital) | Ionization potential | Susceptibility to oxidative degradation |

| Molecular Weight | Size of the molecule | Transport and diffusion properties |

| Number of Chlorine Atoms | Degree of halogenation | Persistence, toxicity |

Advanced Material Science Applications of 4 Chloro 2 Nitrobiphenyl and Its Derivatives

Development of Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are of paramount importance in modern photonics and optoelectronics, with applications ranging from optical data processing to frequency conversion. Organic NLO materials, in particular, have garnered considerable attention due to their large nonlinear optical responses, fast switching speeds, and the flexibility for molecular engineering. The fundamental requirement for a second-order NLO material is a molecular structure that is both asymmetric and possesses a significant difference in electron density between different parts of the molecule, typically achieved through the integration of electron-donating and electron-accepting groups connected by a π-conjugated system.

While specific studies on NLO materials derived directly from 4'-chloro-2-nitrobiphenyl are not extensively documented, the structural motifs present in this compound are highly relevant to the design of NLO chromophores. The nitrobiphenyl scaffold can be envisioned as a precursor to more complex donor-acceptor systems with enhanced NLO properties.

The synthesis of NLO chromophores often involves the creation of "push-pull" systems, where an electron-donating group (donor) and an electron-accepting group (acceptor) are connected by a π-conjugated bridge. This compound can serve as a key building block in the synthesis of such chromophores. The nitro group already present on one of the phenyl rings can act as a potent electron acceptor. The synthetic strategy would then focus on introducing a strong electron-donating group, which could be achieved through the chemical modification of the second phenyl ring.

A plausible synthetic route could involve the nucleophilic aromatic substitution of the chlorine atom on the 4'-position with a strong electron donor, such as an amino or alkoxy group. For instance, the chloro group could be displaced by a primary or secondary amine to introduce a dialkylamino or diarylamino group, which are well-known potent electron donors in NLO chromophores.

Alternatively, the nitro group in this compound can be chemically transformed. For example, reduction of the nitro group to an amine would create 4'-chloro-2-aminobiphenyl. This amino group can then be further functionalized or act as a donor in a newly designed NLO chromophore. The resulting amino-substituted biphenyl (B1667301) could then be coupled with a molecule containing a strong acceptor group to complete the push-pull structure.

Another synthetic approach involves utilizing cross-coupling reactions, such as the Suzuki or Heck reaction, to extend the conjugation of the biphenyl system and introduce donor or acceptor moieties. For example, the chloro-substituted ring could be coupled with a boronic acid derivative of a donor-functionalized aromatic system.

The following table outlines hypothetical examples of NLO chromophores that could be synthesized from this compound, along with the key functional groups that contribute to their potential NLO activity.

| Precursor Compound | Proposed Modification | Resulting NLO Chromophore Structure | Key Functional Groups |

| This compound | Nucleophilic substitution of -Cl with -N(CH₃)₂ | 4'-(Dimethylamino)-2-nitrobiphenyl | Donor: -N(CH₃)₂, Acceptor: -NO₂ |

| This compound | Reduction of -NO₂ to -NH₂, followed by coupling with an acceptor | 4'-Chloro-2-(acceptor-aryl)-aminobiphenyl | Donor: -NH₂, Acceptor: Varies |

| This compound | Suzuki coupling at the -Cl position with a donor-substituted boronic acid | 4'-(Donor-aryl)-2-nitrobiphenyl | Donor: Varies, Acceptor: -NO₂ |

The nonlinear optical response of a molecule is intimately linked to its electronic structure. Several key factors influence the second-order NLO properties, quantified by the first hyperpolarizability (β), of a chromophore:

Strength of Donor and Acceptor Groups: The magnitude of the NLO response is directly related to the electron-donating and electron-withdrawing strength of the substituents. Stronger donors and acceptors lead to a larger ground-state dipole moment and a greater change in dipole moment upon excitation, which enhances the hyperpolarizability. In derivatives of this compound, the nitro group serves as a strong acceptor. The introduction of powerful donors, such as amino or methoxy (B1213986) groups, at the 4'-position would create a significant intramolecular charge transfer character, which is beneficial for NLO activity.

Length and Nature of the π-Conjugated Bridge: The biphenyl system itself acts as a conjugated bridge. The extent of electronic communication between the donor and acceptor groups through this bridge is crucial. The dihedral angle between the two phenyl rings can affect the degree of π-conjugation. A more planar conformation generally leads to better electronic coupling and a larger NLO response. The substitution pattern on the biphenyl rings can influence this dihedral angle.

Molecular Asymmetry: For a non-zero second-order NLO response at the macroscopic level, the bulk material must be non-centrosymmetric. At the molecular level, the chromophore itself must be asymmetric. The substitution pattern in derivatives of this compound inherently leads to asymmetric molecules.

The following table summarizes the expected impact of structural modifications on the NLO properties of hypothetical derivatives of this compound, based on established structure-property relationships in other NLO chromophores.

| Structural Feature | Impact on NLO Properties | Rationale |

| Introduction of a strong donor at the 4'-position | Increased first hyperpolarizability (β) | Enhances the intramolecular charge transfer from the donor to the nitro acceptor group. |

| Extension of the π-conjugated system | Increased β | A longer conjugated path allows for more efficient charge separation and a larger change in dipole moment upon excitation. |

| Planarization of the biphenyl rings | Increased β | Improved π-orbital overlap enhances electronic communication between the donor and acceptor. |

| Introduction of bulky side groups | May decrease macroscopic NLO response | Can hinder the alignment of chromophores in a non-centrosymmetric fashion in the solid state, although it can also prevent aggregation. |

Exploration in Other Functional Materials

Beyond nonlinear optics, the structural features of this compound and its derivatives make them interesting candidates for other types of functional organic materials. The rigid biphenyl core is a common structural motif in materials designed for applications in organic electronics.

One promising area is the development of materials for Organic Light-Emitting Diodes (OLEDs) . Biphenyl derivatives are known to be used in various layers of an OLED stack, including as host materials in the emissive layer or as charge-transporting materials. For instance, carbazole-based materials, which are widely used in OLEDs for their excellent hole-transporting properties and high triplet energies, could potentially be synthesized from this compound. A synthetic route could involve the reduction of the nitro group to an amine, followed by a reaction to form a carbazole (B46965) ring system. The resulting chloro-substituted carbazole could then be further functionalized.

The electronic properties imparted by the chloro and nitro substituents in this compound could also be harnessed to design new materials with tailored electronic properties for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs) . The ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) through chemical modification is crucial for the performance of these devices. The introduction of different functional groups onto the this compound scaffold would allow for the systematic tuning of these energy levels.

While the exploration of this compound and its derivatives in these areas is still in its early stages, the fundamental properties of the biphenyl core, combined with the versatility of the chloro and nitro functional groups, suggest a promising future for this class of compounds in the field of advanced material science. Further research into the synthesis and characterization of novel derivatives is warranted to fully unlock their potential.

Advanced Analytical Methodologies in 4 Chloro 2 Nitrobiphenyl Research

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for separating 4'-Chloro-2-nitrobiphenyl from complex mixtures, such as reaction media and environmental samples. This separation is a critical prerequisite for accurate quantification and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and thermally stable compounds like this compound. In the synthesis of this compound, for instance via Suzuki-Miyaura cross-coupling reactions, GC is employed to monitor the reaction's progress. researchgate.net It effectively separates the target product from starting materials, such as o-chloronitrobenzene and p-chlorophenylboronic acid, as well as from impurities like terphenyl byproducts. researchgate.net The yield of the desired product can be accurately measured, often using an internal standard like n-cetane for calibration. researchgate.net The mass spectrometer coupled to the GC provides mass information for each separated component, confirming the identity of the product and helping to characterize any side products formed during the synthesis. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly useful for compounds that may not be sufficiently volatile or stable for GC analysis. HPLC is utilized for both qualitative and quantitative analysis of nitrophenol compounds and their derivatives. eeer.org In studies involving the transformation of related compounds like 4-chloro-2-nitrophenol, HPLC is essential for tracking the disappearance of the parent compound and the appearance of intermediate products over time. Reverse-phase HPLC methods, often using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier, are common for separating such aromatic compounds. sielc.com This technique allows for the effective quantification of reaction yields and the purity of this compound. researchgate.net

Spectroscopic Characterization Techniques

Spectroscopy provides fundamental information about the molecular structure and functional groups present in this compound. Each technique offers a unique insight into the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H-NMR and ¹³C-NMR are used to confirm the identity and purity of synthesized this compound. The ¹H-NMR spectrum provides information on the number, environment, and connectivity of protons, with aromatic protons typically appearing in the chemical shift range of δ 7.2–8.5 ppm. The ¹³C-NMR spectrum reveals the number and type of carbon atoms in the molecule, confirming the biphenyl (B1667301) backbone and the positions of the chloro and nitro substituents. researchgate.net These techniques are critical for verifying that the correct isomer has been formed and for ruling out structural rearrangements during synthesis.

| Nucleus | Technique | Expected Chemical Shift (δ) Range (ppm) | Information Obtained |

|---|---|---|---|

| ¹H | Proton NMR | ~7.2 - 8.5 | Confirms aromatic proton environments and substitution patterns. |

| ¹³C | Carbon-13 NMR | ~115 - 150 | Elucidates the carbon skeleton, confirming the biphenyl structure and substituent positions. |

Mass Spectrometry (MS) for Identification of Intermediates and Products

Mass Spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound and its reaction intermediates. It provides a precise molecular weight of 233.65 g/mol for the compound. chemicalbook.com High-resolution mass spectrometry (HRMS) can further confirm the elemental formula (C₁₂H₈ClNO₂). chemspider.com When coupled with chromatographic techniques like GC or LC, MS/MS can be used to identify and quantify trace metabolites and degradation products by analyzing their specific fragmentation patterns. This is particularly valuable for studying the compound's behavior in various chemical or biological systems.

Infrared (IR) and Raman Spectroscopy

| Technique | Functional Group | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Infrared (IR) | Nitro (NO₂) Asymmetric Stretch | ~1520 |

| Infrared (IR) | Nitro (NO₂) Symmetric Stretch | ~1350 |

| Raman | C-C-C In-plane Bending | ~680 - 1300 |

Electrochemical Characterization and Reactivity Studies

The primary electroactive moiety in the this compound molecule is the nitro group (-NO₂). The electrochemical reduction of nitroaromatic compounds has been extensively studied. researchgate.netcdnsciencepub.com In aqueous media, the reduction of the nitro group is typically an irreversible process that involves multiple electron and proton transfers. The exact mechanism and the final products depend on the pH of the solution. researchgate.net

Cyclic Voltammetry (CV) would be a principal technique to investigate the electrochemical properties of this compound. researchgate.netwikipedia.org A typical CV experiment would involve scanning the potential of a working electrode (e.g., glassy carbon, mercury, or a modified electrode) in a solution containing this compound and a supporting electrolyte. cdnsciencepub.comabechem.com

The expected cyclic voltammogram in an acidic aqueous medium would likely show a single, irreversible reduction peak corresponding to the four-electron, four-proton reduction of the nitro group to a hydroxylamine (B1172632) group (-NHOH). researchgate.net In a subsequent anodic scan, an oxidation peak may be observed, corresponding to the oxidation of the hydroxylamine to a nitroso (-NO) derivative. researchgate.net

Hypothetical Electrochemical Data for this compound

This table presents hypothetical data that might be obtained from cyclic voltammetry studies of this compound in an aqueous buffer, based on typical values for similar nitroaromatic compounds.

| Parameter | Expected Value |

| Reduction Peak Potential (Epc) | -0.4 to -0.8 V (vs. Ag/AgCl) |

| Oxidation Peak Potential (Epa) | +0.1 to +0.4 V (vs. Ag/AgCl) |

| Electron Transfer Coefficient (α) | 0.4 - 0.6 |

| Number of Electrons Transferred (n) | 4 (for the main reduction step) |

The presence of the chloro group on the second phenyl ring is not expected to be electrochemically active in the typical potential window for nitro group reduction but may influence the reduction potential of the nitro group through electronic effects.

Development of Novel Analytical Methods for Trace Analysis and Monitoring

Developing sensitive and selective analytical methods for the trace analysis of this compound is crucial for environmental monitoring and for quality control in industrial processes where it is used as an intermediate. While specific methods for this compound are not established, techniques developed for other polychlorinated biphenyls (PCBs) and nitroaromatic compounds can be adapted. mdpi.comresearchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) would be a highly suitable technique for the trace analysis of this compound due to its volatility and thermal stability. cromlab-instruments.esnih.gov The method would involve separation of the analyte on a capillary GC column followed by detection using a mass spectrometer. The high selectivity of mass spectrometry, particularly in selected ion monitoring (SIM) mode, would allow for low detection limits and unambiguous identification. nih.gov

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis or a mass spectrometer (LC-MS), would be another powerful tool. cdc.govresearchgate.net HPLC offers versatility in terms of stationary and mobile phases, allowing for the optimization of separation from potential interferences. LC-MS, particularly with tandem mass spectrometry (MS/MS), provides excellent sensitivity and selectivity for complex matrices. researchgate.net

Surface-Enhanced Raman Scattering (SERS) is a promising novel technique for the rapid and sensitive detection of trace levels of organic pollutants. mdpi.com For this compound, a SERS-based method could be developed by adsorbing the molecule onto a plasmonic nanostructured substrate (e.g., silver or gold nanoparticles). The interaction with the substrate would enhance the Raman signal, allowing for detection at very low concentrations. mdpi.com

Electrochemical Sensors based on the voltammetric behavior of the nitro group could also be developed for in-situ and real-time monitoring. cdnsciencepub.com This could involve modifying an electrode surface with materials that enhance the accumulation and detection of this compound, such as carbon nanotubes or specific polymers. cdnsciencepub.com

Hypothetical Performance of Novel Analytical Methods for this compound

This table presents projected performance characteristics for potential analytical methods for the trace analysis of this compound, based on data for similar compounds.

| Analytical Method | Projected Limit of Detection (LOD) | Potential Matrix |

| GC-MS (SIM) | 0.1 - 10 µg/L | Water, Soil |

| HPLC-UV | 10 - 100 µg/L | Process Streams |

| LC-MS/MS | 0.01 - 1 µg/L | Environmental Samples |

| SERS | 1 - 50 µg/L | Water |

| Electrochemical Sensor | 0.5 - 20 µg/L | Aqueous Solutions |

The development and validation of these methods would require careful optimization of experimental parameters, including sample preparation, instrument conditions, and calibration strategies, to ensure accuracy, precision, and reliability for the intended application.

Q & A

Q. What are the established synthetic routes for 4'-Chloro-2-nitrobiphenyl, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cross-coupling reactions such as Ullmann coupling or Suzuki-Miyaura coupling , using halogenated precursors (e.g., 2-nitrochlorobenzene and 4-chlorophenylboronic acid). Key variables include:

- Catalyst selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki reactions yield >80% under inert atmospheres .

- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may increase side products like dehalogenated derivatives.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of nitroaromatic intermediates .

Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the target compound.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro and chloro group positions) via chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- X-ray crystallography : Resolve bond lengths and angles (e.g., C–Cl bond ≈ 1.74 Å, C–NO₂ bond ≈ 1.48 Å) to rule out isomerization .

- FT-IR : Identify nitro group vibrations (asymmetric stretch ~1520 cm⁻¹, symmetric stretch ~1350 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis due to potential release of nitroso byproducts.

- Waste disposal : Neutralize residues with alkaline solutions (e.g., 10% NaOH) before disposal to degrade nitro groups .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected reaction pathways)?

Methodological Answer:

- Density Functional Theory (DFT) : Model reaction intermediates (e.g., transition states in cross-coupling reactions) to identify competing pathways .

- Molecular docking : Predict steric hindrance effects of the nitro group on reactivity (e.g., in catalytic cycles) .

- Comparative analysis : Cross-reference computed vibrational spectra (IR/Raman) with experimental data to validate conformational stability .

Q. What advanced analytical techniques are suitable for studying environmental degradation of this compound?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) : Track degradation products (e.g., chlorinated dihydroxybiphenyls) in aquatic systems .

- LC-MS/MS : Quantify trace metabolites using fragmentation patterns (e.g., m/z 233→196 for dechlorination products) .

- Isotope labeling : Use deuterated analogs (e.g., 4-Chlorobiphenyl-2′,3′,4′,5′,6′-d₅) to trace photolytic degradation pathways .

Q. How can researchers address discrepancies in reported carcinogenicity risks of nitroaromatic compounds?

Methodological Answer:

- In vitro assays : Use Ames tests (Salmonella typhimurium strains TA98/TA100) to assess mutagenicity of nitro-reduced metabolites .

- QSAR modeling : Correlate electronic parameters (e.g., Hammett σ constants) with carcinogenic potency across nitroaromatic analogs .

- Meta-analysis : Review IARC monographs and regulatory databases (e.g., NITE, PubChem) to reconcile conflicting epidemiological data .

Q. What strategies optimize regioselectivity in synthesizing halogenated nitroaromatic derivatives?

Methodological Answer:

- Directed ortho-metalation : Use directing groups (e.g., sulfonyl) to position nitro/chloro substituents .

- Microwave-assisted synthesis : Enhance reaction specificity by reducing side reactions (e.g., over-nitration) .

- Cryogenic conditions : Suppress thermal degradation of nitro intermediates during halogenation .

Data Presentation

Table 1. Key Physicochemical Properties of this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.